7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole

Cross-coupling C-C bond formation Aryl halide reactivity

Medicinal chemistry teams often face delays when a key building block lacks a synthetic handle for late-stage diversification. 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole (CAS 2287287-47-0) solves this with a pre-installed aryl bromide that eliminates a low-yielding bromination step, enabling single-step library synthesis. - Enables direct Suzuki, Heck, or Buchwald-Hartwig coupling for rapid SAR. - Optimized cLogP (~3.3) supports CNS drug discovery without additional property tuning. - Reduces synthetic iterations, accelerating hit-to-lead timelines.

Molecular Formula C10H12BrN3
Molecular Weight 254.13 g/mol
Cat. No. B12074899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole
Molecular FormulaC10H12BrN3
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C=CC=C2Br)N=N1
InChIInChI=1S/C10H12BrN3/c1-7(2)6-14-10-8(11)4-3-5-9(10)12-13-14/h3-5,7H,6H2,1-2H3
InChIKeyNOXCFZGBZXVFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole: Key Benzotriazole Building Block


7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole (CAS 2287287-47-0) is a bicyclic 1,2,3-triazole featuring a bromine atom at the 7-position and an isobutyl side chain at the 1-position of the fused benzene ring. Its molecular formula is C10H12BrN3 with a molecular weight of 254.13 g/mol. This structure represents a strategic point of diversification for drug discovery programs, combining a halogen handle for cross-coupling chemistry with a lipophilic alkyl group that influences molecular properties. While straightforward in its core structure, the specific combination of substituents confers a unique profile of reactivity and physicochemical properties that cannot be matched by its simple analogs.

Pre-installed bromine handle for Pd-catalyzed cross-coupling and late-stage diversification
Branched isobutyl group tailors lipophilicity for membrane permeability and target engagement
Supports rapid SAR exploration in medicinal chemistry library synthesis

Risks of Generic Benzotriazole Substitution


Substituting 7-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole with the parent 1H-benzotriazole or a simple 1-alkyl analog ignores the profound functional consequences of the 7-bromo and 1-isobutyl groups on reactivity, physicochemical properties, and biological target engagement. The bromine atom is essential for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that enable rapid SAR exploration. [1] Removal of this handle eliminates the key entry point for late-stage functionalization. Simultaneously, replacing the branched isobutyl chain with a smaller methyl or linear propyl group alters the compound's lipophilicity and steric profile, which are critical determinants of membrane permeability, solubility, and binding to hydrophobic pockets. [2] Generic substitution therefore breaks the synthetic tractability and compromises the entire molecular design logic.

Bromo handle removal
Removing the 7-bromo may eliminate the key handle for Pd-catalyzed cross-coupling, blocking diversification.
Alkyl chain substitution
Replacing branched isobutyl with methyl or linear propyl may shift lipophilicity and steric profile, altering permeability and binding.

Comparative Evidence for Informed Selection


7-Bromo as Optimal Cross-Coupling Handle

In palladium-catalyzed cross-coupling reactions, the 7-bromo substituent offers a kinetically superior balance of reactivity and stability versus its chloro and iodo counterparts. Aryl bromides undergo oxidative addition to Pd(0) faster than aryl chlorides (TOF typically 10-100x higher under identical conditions) and are less prone to unproductive side reactions (e.g., homo-coupling, dehalogenation) than aryl iodides. [1] This makes 7-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole the preferred substrate for iterative, high-efficiency Suzuki-Miyaura diversification, particularly in library synthesis for medicinal chemistry. The 7-chloro analog, while more atom-economical, often requires harsher conditions (elevated temperature, specialized ligands) that can compromise sensitive functional groups elsewhere in the molecule. The 7-iodo analog, though highly reactive, exhibits lower bench stability and higher cost.

Cross-Coupling Reactivity
Class-level
~100× higher vs. Cl; ~10× lower vs. I with greater chemoselectivity
Supports efficient Pd-catalyzed diversification in library synthesis
Class-level inference; verify under specific reaction conditions
Cross-coupling C-C bond formation Aryl halide reactivity

Lipophilicity and Steric Advantage of the Isobutyl Group

The branched isobutyl substituent at N1 imparts a calculated partition coefficient (cLogP) of approximately 3.3, which is significantly higher than for the N1-methyl or N1-ethyl analogs (cLogP ~2.1 and ~2.7, respectively). [1] This places the compound in the optimal lipophilicity range for passive membrane permeation (LogP 1–3 for CNS; 3–5 for oral absorption) while avoiding excessive hydrophobicity that would lead to poor aqueous solubility and high non-specific binding. The branched nature of the isobutyl group also introduces a degree of conformational restriction that can be beneficial for target binding compared to a flexible n-butyl chain. These properties were calculated using the standard additive-constitutive algorithm for the neutral species.

Lipophilicity (cLogP)
Class-level
cLogP ≈ 3.3 vs. 2.1 (methyl), 2.7 (ethyl)
Supports passive membrane permeation in oral/CNS design
Computed using additive-constitutive algorithm; class-level inference
Lipophilicity Physicochemical property Drug-likeness

Reduced CYP1A2 Inhibition Liability with 7-Bromo Substitution

An in silico assessment using the CYP450 inhibition model indicates that the 7-bromo substituent may significantly reduce the probability of CYP1A2 inhibition compared to the 7-unsubstituted parent. The predicted CYP1A2 inhibition probability for 7-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is 0.42, whereas for the 7-unsubstituted analog (1-isobutyl-1H-benzo[d][1,2,3]triazole) it is 0.68. [1] This class-level inference suggests that the electronic effect of the bromine atom on the fused benzene ring alters the molecule's interaction with the CYP1A2 heme, potentially lowering the risk of metabolism-dependent drug-drug interactions. This prediction helps prioritize the brominated compound in early drug discovery for better safety profiles.

CYP1A2 Inhibition Probability
Class-level
0.42 vs. 0.68 (7-unsubstituted); 26 pp reduction
Lower predicted DDI risk in early lead optimization
Computational prediction; requires in vitro validation
DMPK Drug-drug interactions Computational ADME

Pre-Installed Bromine for Efficient Synthesis

Unlike the 1-isobutyl-1H-benzo[d][1,2,3]triazole, which requires a challenging and often non-selective electrophilic aromatic bromination (EAS) to install a halide handle, 7-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole already possesses a reactive C-Br bond at the most electronically activated position. [1] Direct EAS bromination of electron-deficient 1,2,3-triazoles typically proceeds with <40% yield and poor regiospecificity, while the pre-installed bromine atom enables near-quantitative conversion in subsequent cross-coupling steps. This translates to a calculated step-efficiency gain: the pre-brominated building block saves 1 synthetic step and avoids an estimated 60% material loss compared to the post-functionalization route.

Synthetic Efficiency
Data to verify
≥1 step saved, ≥60% material loss avoided vs. post-bromination route
Reduces labor and waste in parallel library synthesis
Class-level inference based on typical EAS yields; data to verify
Synthetic chemistry Building block Late-stage functionalization

Optimal Application Scenarios for This Building Block


Suzuki-Miyaura Library Synthesis for Drug Discovery

In medicinal chemistry programs requiring the rapid synthesis of diverse compound libraries, 7-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is the preferred building block. Its pre-installed bromine atom enables a single-step diversification with a wide range of boronic acids, eliminating the need for a preliminary, low-yielding bromination step. [1] The intermediate reactivity of the aryl bromide ensures high coupling efficiency under standard catalytic conditions (e.g., Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C), while the isobutyl group provides optimal lipophilicity (cLogP ~3.3) for subsequent cell-based assays. This combination of synthetic tractability and tuned physicochemical properties maximizes the number of drug-like leads generated per synthesis cycle.

Tandem C-X/C-C Bond Formation Method Development

The presence of both a reactive C(sp2)-Br bond and a weak C(sp3)-H bond at the benzylic position of the isobutyl group makes this compound an excellent model substrate for developing selective tandem functionalization methodologies. [1] Organic chemists can exploit the kinetic difference between oxidative addition of the C-Br bond to Pd and subsequent C-H activation to construct two new bonds in a single pot. This scaffold enables proof-of-concept studies to optimize ligand systems and conditions, directly contributing to advancements in atom-economical synthesis.

Fine-Tuning CNS Drug Properties with Computational Models

With a cLogP of approximately 3.3, 7-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole serves as an ideal starting point for CNS drug discovery programs. Its lipophilicity falls within the optimal range for passive blood-brain barrier permeation. [1] Computational chemists can use this scaffold to build virtual libraries where the bromine atom is a placeholder for further derivatization, while the isobutyl group maintains favorable physicochemical properties. This reduces the number of synthetic iterations needed to achieve both potency and brain penetration, accelerating the hit-to-lead process for neurological targets.

Mitigating Drug-Drug Interaction Risks in Preclinical Profiling

During the lead optimization phase, compounds are routinely screened for CYP450 inhibition. Preliminary computational models predict that the 7-bromo substitution reduces the likelihood of CYP1A2 inhibition by 26 percentage points compared to the 7-unsubstituted analog. [1] Teams focusing on polypharmacy in their target patient population (e.g., psychiatry, geriatrics) should preferentially procure 7-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole as a core scaffold. This proactive selection can decrease the probability of late-stage failure due to metabolism-related toxicity or drug-drug interactions, ultimately lowering R&D costs and timelines.

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
Pre-installed bromine handle and tuned lipophilicity
Cross-coupling efficiency under standard conditions
Tandem C–X/C–C bond formation method studies
Reactive C–Br bond and benzylic C–H site
Selective functionalization methodology and ligand optimization
CNS drug property tuning with computational models
cLogP in range for passive blood-brain barrier permeation
Virtual library design and hit-to-lead acceleration
Preclinical DDI risk profiling
Predicted lower CYP1A2 inhibition liability
Metabolism-related DDI assessment in lead optimization
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